![molecular formula C8H12N2O4 B13728719 ethyl (2Z)-2-acetyl-3-[(aminocarbonyl)amino]acrylate](/img/structure/B13728719.png)
ethyl (2Z)-2-acetyl-3-[(aminocarbonyl)amino]acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2Z)-2-acetyl-3-[(aminocarbonyl)amino]acrylate is an organic compound with a complex structure that includes an ester, an amide, and a conjugated double bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-2-acetyl-3-[(aminocarbonyl)amino]acrylate typically involves the reaction of ethyl acetoacetate with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the desired product. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated reactors and real-time monitoring of reaction parameters. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to enhance efficiency and reduce environmental impact.
化学反応の分析
Types of Reactions
Ethyl (2Z)-2-acetyl-3-[(aminocarbonyl)amino]acrylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the ester or amide groups under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized products include carboxylic acids and ketones.
Reduction: Reduced products include primary and secondary alcohols.
Substitution: Substituted products vary depending on the nucleophile used, resulting in derivatives with different functional groups.
科学的研究の応用
Ethyl (2Z)-2-acetyl-3-[(aminocarbonyl)amino]acrylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor to active pharmaceutical ingredients.
Industry: It is used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of ethyl (2Z)-2-acetyl-3-[(aminocarbonyl)amino]acrylate involves its interaction with various molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The conjugated double bond and carbonyl groups play a crucial role in its reactivity, allowing it to participate in various biochemical pathways.
類似化合物との比較
Similar Compounds
- Ethyl (2Z)-2-cyano-3-[(aminocarbonyl)amino]acrylate
- Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate
- Ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate
Uniqueness
Ethyl (2Z)-2-acetyl-3-[(aminocarbonyl)amino]acrylate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in synthetic chemistry.
特性
分子式 |
C8H12N2O4 |
|---|---|
分子量 |
200.19 g/mol |
IUPAC名 |
ethyl (Z)-2-[(E)-carbamoyliminomethyl]-3-hydroxybut-2-enoate |
InChI |
InChI=1S/C8H12N2O4/c1-3-14-7(12)6(5(2)11)4-10-8(9)13/h4,11H,3H2,1-2H3,(H2,9,13)/b6-5-,10-4+ |
InChIキー |
FTGFUKQTCIZBEQ-QYONPMAVSA-N |
異性体SMILES |
CCOC(=O)/C(=C(/C)\O)/C=N/C(=O)N |
正規SMILES |
CCOC(=O)C(=C(C)O)C=NC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R)-3-[2-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]amino]ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B13728636.png)
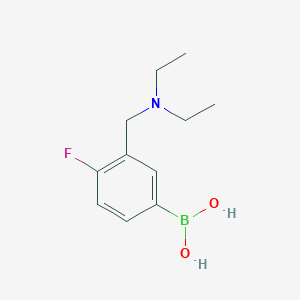
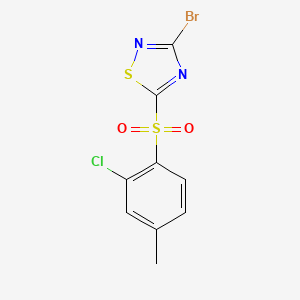
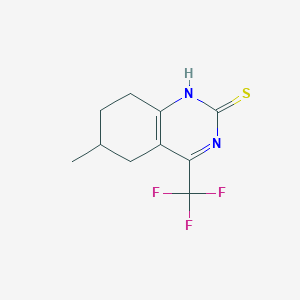
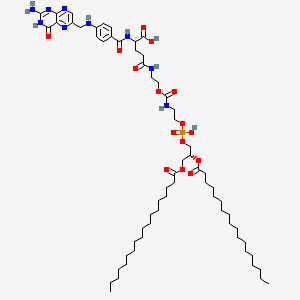
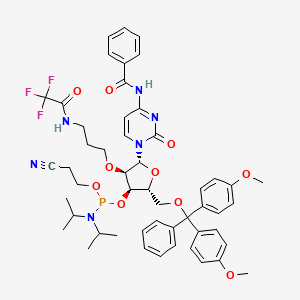
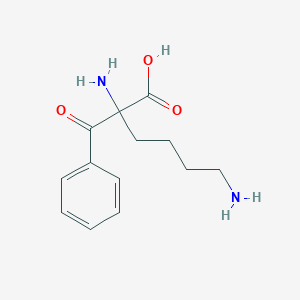
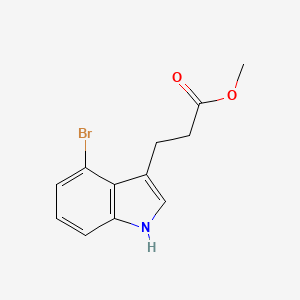
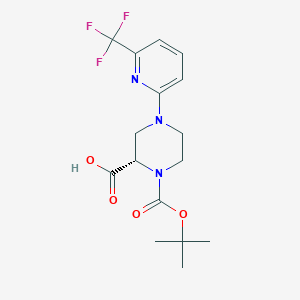

![(4S)-4-[(E)-but-2-enoyl]-3-propan-2-yl-1,3-oxazolidin-2-one](/img/structure/B13728702.png)
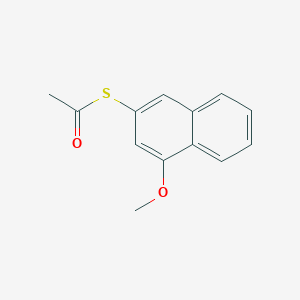
![(Z)-7-(hydroxymethylene)-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B13728711.png)
![4-[4-amino-3,5-bis(4-carboxyphenyl)-2-methylphenyl]benzoic acid](/img/structure/B13728718.png)
